molecular formula C12H25N B13315211 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

Cat. No.: B13315211
M. Wt: 183.33 g/mol
InChI Key: XXUMJRODVCJCMQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is known for its unique structural properties, which make it a valuable asset in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-9(2)8-13-12-6-10(3)5-11(4)7-12/h9-13H,5-8H2,1-4H3

InChI Key

XXUMJRODVCJCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCC(C)C)C

Origin of Product

United States

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